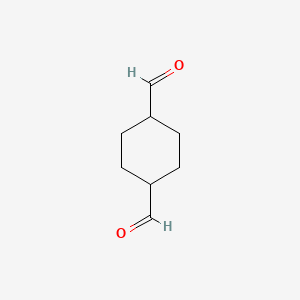

Cyclohexane-1,4-dicarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKLKVRIQGSSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342945 | |

| Record name | Cyclohexane-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33424-83-8 | |

| Record name | Cyclohexane-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexane-1,4-dicarbaldehyde: Properties, Synthesis, and Applications

Introduction

Cyclohexane-1,4-dicarbaldehyde (CHDA) is a bifunctional organic compound featuring a cyclohexane ring substituted with two aldehyde groups at the 1 and 4 positions.[1] This symmetrical dialdehyde is a versatile building block in modern organic synthesis, primarily due to the high reactivity of its aldehyde functionalities.[2] These groups are susceptible to nucleophilic addition, making CHDA an ideal precursor for a diverse range of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.[2] Its significance extends to materials science, where it serves as a monomer in polymerization reactions, and to pharmaceutical development, where its derivatives have been investigated for various therapeutic applications.[2][3]

A critical feature of this compound is its stereoisomerism. The relative orientation of the two aldehyde groups gives rise to cis and trans isomers, whose distinct three-dimensional structures profoundly influence their physical properties, reactivity, and suitability for specific applications. This guide provides a comprehensive technical overview of the fundamental properties, synthesis, and key applications of both cis and trans-cyclohexane-1,4-dicarbaldehyde, tailored for researchers, scientists, and professionals in drug development.

Stereochemistry: The Decisive Factor

The non-planar, chair-like conformation of the cyclohexane ring dictates that the two aldehyde substituents in this compound can exist in two distinct spatial arrangements:

-

cis-isomer: Both aldehyde groups are on the same face of the cyclohexane ring. In the most stable chair conformation, one aldehyde group will be in an axial position and the other in an equatorial position.

-

trans-isomer: The aldehyde groups are on opposite faces of the ring. The most stable conformation for the trans-isomer has both aldehyde groups in equatorial positions, which minimizes steric hindrance.

This stereochemical difference is not trivial; it has significant consequences for the molecule's properties. The trans-isomer is generally more stable and its extended conformation can enhance reactivity in polymerization reactions.[2][4] The separation and selective synthesis of these isomers are crucial for controlling the architecture and properties of resulting materials, such as polymers.[2][4] For instance, in polyesters derived from related cyclohexane monomers, a high trans-isomer content leads to semi-crystalline materials with superior thermal properties, while a higher cis-isomer content results in amorphous polymers.[4][5]

Synthesis and Purification

Several synthetic routes have been established for this compound, including the oxidation of the corresponding diol (1,4-cyclohexanedimethanol), hydroformylation, and high-temperature pyrolysis.[2][3][6] The oxidation of 1,4-cyclohexanedimethanol (CHDM) is an efficient method often catalyzed by enzymes or chemical oxidants.[3] Another common laboratory and industrial preparation involves the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[6][7][8]

Detailed Experimental Protocol: Synthesis via Oxidation of 1,4-Cyclohexanedimethanol

This protocol is based on an engineered alcohol oxidase method, which offers a biocatalytic route to CHDA.[3]

Objective: To synthesize this compound (CHDA) from 1,4-cyclohexanedimethanol (CHDM) using a whole-cell catalyst.

Materials:

-

E. coli cells engineered with a variant alcohol oxidase (e.g., W4 variant S101A/H351V/N378S/Q329N).[3]

-

1,4-Cyclohexanedimethanol (CHDM)

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Catalase

-

3 L Fermenter

Procedure:

-

Prepare a 1 L solution of air-saturated potassium phosphate buffer (100 mM, pH 8.0).

-

Suspend 30 g·L⁻¹ (wet weight) of the engineered E. coli whole-cell catalyst in the buffer.

-

Add 1,4-cyclohexanedimethanol (CHDM) to a final concentration of 0.5 M (72 g·L⁻¹).

-

Add DMSO to a final concentration of 5% (v/v) to aid substrate solubility.

-

Add catalase to a final concentration of 0.1 g·L⁻¹ to decompose the hydrogen peroxide byproduct.

-

Transfer the reaction mixture to a 3 L fermenter and stir at 30 °C.

-

Monitor the reaction progress by taking aliquots (e.g., 500 µL) at regular intervals.

-

The concentration of CHDA can be determined by Gas Chromatography (GC) analysis.[3]

Validation: The identity and purity of the synthesized CHDA should be confirmed using spectroscopic methods such as NMR and IR, comparing the obtained spectra with reference data.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are influenced by its isomeric form. The data presented below is a compilation from various sources.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1][9] |

| Appearance | Colorless to light yellow liquid | [10] |

| Melting Point | 16-18 °C | [10] |

| Boiling Point | 78-81 °C at 0.1 Torr | [10] |

| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [10] |

| Storage Temperature | -20°C, under nitrogen | [10] |

Spectroscopic Data

Spectroscopic analysis is essential for identifying and distinguishing between the cis and trans isomers.

| Technique | Isomer | Observed Signals and Interpretation |

| ¹³C NMR | Mixture | Spectral data is available and can be used for structural confirmation.[11] |

| ¹H NMR | Mixture | Complex multiplets for the cyclohexane ring protons and a characteristic signal for the aldehyde protons (-CHO). |

| FTIR | Mixture | A strong absorption band characteristic of the C=O stretch in aldehydes, typically around 1720-1740 cm⁻¹. |

| Mass Spec (GC-MS) | Mixture | The molecular ion peak (M⁺) would be expected at m/z = 140. |

Reactivity and Chemical Transformations

The two aldehyde groups in this compound are the centers of its reactivity. They readily undergo nucleophilic addition and condensation reactions, making CHDA a valuable bifunctional building block.[2]

Key reactions include:

-

Oxidation: The aldehyde groups can be oxidized to carboxylic acids, yielding cyclohexane-1,4-dicarboxylic acid.

-

Reduction: Reduction of the aldehydes, for example via a Tollens reaction or catalytic hydrogenation, produces 1,4-cyclohexanedimethanol.[6][7]

-

Condensation: CHDA reacts with primary amines to form imines (Schiff bases). When reacted with diamines, it can form macrocyclic structures or polymers.[2] This reactivity is fundamental to its use in polymer chemistry.

Caption: Key chemical transformations of this compound.

Applications in Research and Development

The unique bifunctional and stereoisomeric nature of this compound makes it a valuable molecule in several fields.

Polymer and Materials Science

CHDA serves as a monomer or cross-linking agent in the synthesis of polymers. Its reaction with diamines or other difunctional molecules leads to the formation of polyimines or other condensation polymers.[2] The stereochemistry of the CHDA monomer is critical in defining the final properties of the polymer, such as crystallinity and thermal stability.[4] For example, the more linear and rigid trans-isomer tends to produce polymers with higher melting points and greater mechanical strength compared to the kinked structure of the cis-isomer.[4][5] It is also used to create thermotropic liquid crystals for optical displays.[3]

Organic Synthesis

As a symmetrical dialdehyde, CHDA is an important starting material for synthesizing complex cyclic and polycyclic structures. Its ability to undergo intramolecular and intermolecular condensation reactions is leveraged to build intricate molecular architectures.[2]

Pharmaceutical and Agrochemical Development

In drug discovery, CHDA and its derivatives are explored as intermediates for synthesizing active pharmaceutical ingredients (APIs).[2] Derivatives have been investigated for potential anti-inflammatory properties.[2] Furthermore, its bifunctional nature makes it a candidate for use as a chemical linker, for example, in antibody-drug conjugates (ADCs), where a stable linker is required to connect a cytotoxic drug to an antibody.

Caption: Biocatalytic synthesis workflow for this compound.

Handling and Safety

This compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen) at low temperatures (-20°C) to prevent oxidation and degradation.[10] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important bifunctional building block whose utility is greatly influenced by its stereochemistry. The distinct properties of the cis and trans isomers allow for the tailored synthesis of polymers and complex molecules with specific desired characteristics. With well-established synthetic routes and a broad spectrum of reactivity, CHDA continues to be a valuable tool for researchers and scientists in organic chemistry, materials science, and drug development. A thorough understanding of its properties and handling requirements is essential for its effective and safe application in the laboratory and beyond.

References

-

Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 2730. DOI: 10.1039/J39710002730. Available from: [Link]

-

PubChem. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

SciSpace. (1970). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Available from: [Link]

-

PubChem. Cyclohexene-1,4-dicarbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Available from: [Link]

-

Wang, J., et al. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Bioresources and Bioprocessing, 9(1), 70. Available from: [Link]

-

SpectraBase. This compound. Available from: [Link]

-

Filo. Consider the following reaction. Cyclohexane-1, 4-dicarbaldehyde. Available from: [Link]

-

ScienceDirect. Poly(ethylene terephthalate) copolymers containing 1,4-cyclohexane dicarboxylate units. Available from: [Link]

-

ResearchGate. (2012). Eco-friendly Poly(butylene 1,4-cyclohexanedicarboxylate): Relationships Between Stereochemistry and Crystallization Behavior. Available from: [Link]

-

Wikipedia. 1,4-Cyclohexanedicarboxylic acid. Available from: [Link]

-

PubChem. Cyclohexane-1,3-dicarbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Journal of Organic Chemistry, 70(26), 10726-31. Available from: [Link]

-

NIST WebBook. 1,4-Cyclohexanedicarboxylic acid, trans-. Available from: [Link]

-

ResearchGate. (2000). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). Available from: [Link]

Sources

- 1. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol (1971) | Charles F. Beam | 2 Citations [scispace.com]

- 8. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 1,4-Cyclohexanedicarbaldehyde | 33424-83-8 [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

Introduction: The Strategic Value of Stereoisomeric Cyclohexane-1,4-dicarbaldehydes

An In-depth Technical Guide on the Synthesis of cis/trans Isomers of Cyclohexane-1,4-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound, in its cis and trans isomeric forms, represents a class of highly valuable bifunctional building blocks in modern organic synthesis. The rigid cyclohexane core, combined with the reactivity of two aldehyde groups, provides a versatile scaffold for the construction of complex molecular architectures, including pharmaceuticals, advanced polymers, and molecular sensors. The stereochemical relationship of the two formyl groups—either on the same side (cis) or opposite sides (trans) of the cyclohexane ring—profoundly influences the three-dimensional structure, reactivity, and ultimately, the biological activity or material properties of the resulting derivatives.

This guide provides a comprehensive overview of robust and stereocontrolled methods for the synthesis of both cis- and trans-cyclohexane-1,4-dicarbaldehyde. The core strategy presented herein is predicated on the stereoselective oxidation of the corresponding, isomerically pure 1,4-cyclohexanedimethanol precursors. We will delve into the rationale behind the chosen synthetic routes, provide detailed, field-proven protocols, and discuss the critical aspects of characterization and conformational analysis that are essential for validating the stereochemical integrity of the final products.

Part 1: Synthesis and Isolation of Isomerically Pure 1,4-Cyclohexanedimethanol Precursors

The cornerstone of a successful stereoselective synthesis of the target dicarbaldehydes is the availability of the corresponding cis and trans diol precursors in high isomeric purity. The most common route to these diols is the hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate, which typically yields a mixture of isomers. The disparity in their physical properties, however, allows for an effective separation.

Synthesis of a cis/trans Mixture of 1,4-Cyclohexanedimethanol

The hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate is a well-established industrial process that can be adapted for laboratory scale. The reaction typically produces a thermodynamic mixture of the cis and trans isomers, with the more stable trans isomer predominating.

Reaction Causality: The hydrogenation of the ester groups to primary alcohols is a robust transformation, often catalyzed by copper chromite under high pressure and temperature. The equilibrium between the cis and trans isomers is established under these conditions, favoring the diequatorial arrangement of the hydroxymethyl groups in the trans product.

Experimental Protocol: Hydrogenation of Dimethyl 1,4-Cyclohexanedicarboxylate

-

Reactor Setup: A high-pressure autoclave is charged with dimethyl 1,4-cyclohexanedicarboxylate and a copper-chromium-oxide catalyst.

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to approximately 5000 psi. The mixture is heated to around 250 °C with stirring.

-

Monitoring and Work-up: The reaction is monitored by observing the cessation of hydrogen uptake. Upon completion, the reactor is cooled, and the pressure is carefully released. The crude product mixture is filtered to remove the catalyst.

-

Isomer Ratio: The resulting product is a mixture of cis- and trans-1,4-cyclohexanedimethanol, typically in a ratio of approximately 25:75.[1]

Isolation of trans-1,4-Cyclohexanedimethanol via Fractional Crystallization

The significant difference in the melting points of the cis and trans isomers of 1,4-cyclohexanedimethanol provides a straightforward and efficient method for their separation.

Self-Validating System: The purity of the separated isomers can be readily checked by melting point analysis and NMR spectroscopy. The distinct melting points serve as a reliable indicator of isomeric purity.

| Isomer | Melting Point (°C) |

| cis-1,4-Cyclohexanedimethanol | 43 °C |

| trans-1,4-Cyclohexanedimethanol | 67 °C |

| Data sourced from[1] |

Experimental Protocol: Isolation of the trans-Isomer

-

Initial Cooling: The molten mixture of cis/trans-1,4-cyclohexanedimethanol (e.g., 1.5 kg of a 22:78 cis:trans mixture) is cooled to approximately 40 °C.[1]

-

Seeding: A few seed crystals of pure trans-1,4-cyclohexanedimethanol are added to induce crystallization.

-

Crystallization: The mixture is stirred as the trans isomer crystallizes, which may cause a slight increase in temperature due to the heat of crystallization.

-

Isolation: The resulting slurry of solid trans isomer in liquid cis-rich mother liquor is separated by filtration or centrifugation.

-

Purification: The isolated solid trans-1,4-cyclohexanedimethanol can be further purified by recrystallization to achieve high isomeric purity.

Accessing cis-1,4-Cyclohexanedimethanol

While the trans isomer is more readily isolated, the cis isomer can be obtained from the mother liquor of the crystallization. For higher purity, specific synthetic routes targeting the cis isomer are recommended. One such approach involves the stereoselective reduction of a protected 4-hydroxycyclohexanone derivative, which can be synthesized to favor the cis configuration.[2]

Part 2: Stereoselective Oxidation to cis- and trans-Cyclohexane-1,4-dicarbaldehyde

With the isomerically pure diols in hand, the final step is a mild and selective oxidation of the primary alcohol groups to aldehydes. It is crucial to employ methods that avoid over-oxidation to the corresponding dicarboxylic acids. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are exemplary choices for this transformation.

Method A: Swern Oxidation

The Swern oxidation is a highly reliable and widely used method for the conversion of primary alcohols to aldehydes.[3][4] It operates at low temperatures and under mild conditions, making it compatible with a variety of functional groups.

Mechanistic Insight: The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a reactive electrophilic sulfur species. The alcohol adds to this species, and subsequent deprotonation by a hindered base (triethylamine) leads to an intermediate that collapses to form the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[3] The low reaction temperature is critical to prevent side reactions.

Experimental Protocol: Swern Oxidation of 1,4-Cyclohexanedimethanol Isomers

This protocol is adapted from the Swern oxidation of 1,2-cyclohexanedimethanol and is applicable to both the cis and trans 1,4-isomers.[5]

-

Activator Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath. To this, add dimethyl sulfoxide (DMSO, 2.1 eq.) followed by the dropwise addition of oxalyl chloride (1.1 eq.). Stir the mixture for 30 minutes at -78 °C.

-

Alcohol Addition: A solution of the respective diol isomer (cis- or trans-1,4-cyclohexanedimethanol, 1.0 eq.) in CH₂Cl₂ is added dropwise to the reaction mixture. The resulting mixture is stirred for 1-2 hours at -78 °C.

-

Base Addition and Aldehyde Formation: Triethylamine (Et₃N, 5.0 eq.) is added dropwise. The reaction mixture is then allowed to warm slowly to room temperature and stirred for an additional 1-2 hours.

-

Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude dicarbaldehyde can be purified by silica gel column chromatography.

Caption: Swern Oxidation Workflow for Dicarbaldehyde Synthesis.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation offers a practical and efficient alternative, particularly valued for its neutral reaction conditions and simple work-up.[6][7][8]

Expertise & Experience: DMP is a hypervalent iodine compound that acts as a mild oxidant. Its key advantage is the avoidance of harsh acidic or basic conditions and toxic heavy metals. The reaction is typically fast and clean.[9][10]

Experimental Protocol: DMP Oxidation of 1,4-Cyclohexanedimethanol Isomers

-

Reaction Setup: A solution of the diol isomer (cis- or trans-1,4-cyclohexanedimethanol, 1.0 eq.) in anhydrous CH₂Cl₂ is prepared in a flask under a nitrogen atmosphere.

-

Reagent Addition: Dess-Martin periodinane (2.2-2.5 eq.) is added to the solution in one portion at room temperature.

-

Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: The reaction mixture is diluted with diethyl ether and quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously until the layers are clear.

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, then with brine, dried over Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.

Caption: DMP Oxidation Workflow for Dicarbaldehyde Synthesis.

Part 3: Characterization and Conformational Analysis

Rigorous characterization is essential to confirm the identity and, most importantly, the stereochemistry of the synthesized dicarbaldehydes. NMR spectroscopy is the most powerful tool for this purpose, providing direct insight into the conformational preferences of the cis and trans isomers.

Spectroscopic Analysis

| Technique | trans-Isomer (diequatorial) | cis-Isomer (axial-equatorial) |

| ¹H NMR | Aldehydic proton (CHO) appears as a doublet. The proton at C1/C4 is a triplet of triplets with larger coupling constants due to axial-axial couplings. | Two distinct aldehyde proton signals may be observed at low temperature. The protons at C1/C4 will show complex splitting patterns with smaller coupling constants for the equatorial proton. |

| ¹³C NMR | A single set of signals is expected due to the molecule's symmetry. | A single set of signals at room temperature due to rapid ring flipping. At low temperatures, distinct signals for each carbon may be observed.[11] |

| IR | Strong C=O stretch around 1720-1740 cm⁻¹. Aldehydic C-H stretches around 2820 and 2720 cm⁻¹. | Similar to the trans isomer, with strong C=O and aldehydic C-H stretches. |

| General expected patterns based on conformational analysis. Actual spectra can be found at[12]. |

Conformational Insights

The stereochemistry of the 1,4-disubstituted cyclohexane ring dictates its preferred conformation, which in turn influences its spectroscopic signature and reactivity.

-

trans-Isomer: The thermodynamically most stable conformation for the trans-isomer is the chair form where both formyl groups occupy equatorial positions. This minimizes steric interactions, particularly the unfavorable 1,3-diaxial interactions.[13][14]

-

cis-Isomer: The cis-isomer exists as a rapid equilibrium between two identical chair conformations, where one formyl group is in an axial position and the other is equatorial.[13][15] This results in a time-averaged spectrum at room temperature.

Sources

- 1. US2917549A - Preparation of trans-1,4-cyclohexanedimethanol - Google Patents [patents.google.com]

- 2. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dess–Martin Periodinane [sigmaaldrich.cn]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Chemical structure and stereochemistry of Cyclohexane-1,4-dicarbaldehyde

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cyclohexane-1,4-dicarbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CHDA) is a pivotal bifunctional building block in modern organic synthesis. Its utility spans the creation of complex pharmaceuticals, advanced polymers, and liquid crystals.[1][2] The cyclohexane core imparts rigidity and defined three-dimensional structure, while the two aldehyde functionalities offer versatile handles for a myriad of chemical transformations. A comprehensive understanding of its stereochemistry—specifically the interplay between its cis and trans isomers and their corresponding chair conformations—is paramount for controlling reaction outcomes and designing materials with desired properties. This guide provides a detailed exploration of the structural nuances, conformational energetics, and stereochemically-driven reactivity of this compound.

Fundamental Structure and Stereoisomerism

This compound consists of a six-membered cyclohexane ring substituted with two formyl (-CHO) groups at positions 1 and 4. This substitution pattern gives rise to two distinct, non-interconvertible diastereomers: cis-cyclohexane-1,4-dicarbaldehyde and trans-cyclohexane-1,4-dicarbaldehyde.[3]

-

cis-isomer : Both aldehyde groups are on the same face of the cyclohexane ring (both pointing "up" or both "down").

-

trans-isomer : The aldehyde groups are on opposite faces of the ring (one "up" and one "down").

The stereochemical relationship between the two aldehyde groups fundamentally dictates the molecule's overall shape, stability, and chemical behavior.

Conformational Analysis: The Chair Conformation

To alleviate angular and torsional strain, the cyclohexane ring predominantly adopts a non-planar "chair" conformation.[4] In this conformation, the substituents on each carbon can occupy one of two positions:

-

Axial (a) : Perpendicular to the general plane of the ring.

-

Equatorial (e) : Pointing outwards from the equator of the ring.

A crucial phenomenon is the "ring flip," a rapid interconversion between two chair conformations where all axial substituents become equatorial and vice versa. The energetic favorability of a given conformation is largely determined by the steric strain associated with bulky substituents in axial positions, known as 1,3-diaxial interactions.[5]

Conformational Landscape of trans-Cyclohexane-1,4-dicarbaldehyde

The trans isomer can exist in two distinct chair conformations: one with both aldehyde groups in equatorial positions (diequatorial, e,e) and another, after a ring flip, with both in axial positions (diaxial, a,a).[3][4]

-

Diequatorial (e,e) Conformer : This is the most stable conformation. The bulky aldehyde groups reside in the sterically unhindered equatorial positions, avoiding any significant 1,3-diaxial interactions.[4][5]

-

Diaxial (a,a) Conformer : This conformation is highly unstable. Both aldehyde groups occupy axial positions, leading to severe steric repulsion with the axial hydrogen atoms at the C3 and C5 positions.[6]

The energetic penalty for placing an aldehyde group in an axial position is significant, meaning the conformational equilibrium overwhelmingly favors the diequatorial form. Consequently, trans-cyclohexane-1,4-dicarbaldehyde is effectively "locked" in the diequatorial conformation.

Caption: Conformational equilibrium of the trans-isomer.

Conformational Landscape of cis-Cyclohexane-1,4-dicarbaldehyde

For the cis isomer, one substituent must be axial and the other equatorial (a,e). A ring flip converts it to an energetically identical conformation where the positions are swapped (e,a).[3][4]

Unlike the trans isomer, neither conformation can place both bulky groups in the favorable equatorial position. Both conformers of the cis isomer possess the inherent steric strain of one axial aldehyde group. Therefore, the two chair conformations are isoenergetic and exist in an approximately 1:1 ratio at equilibrium.[4]

Caption: Conformational equilibrium of the cis-isomer.

Summary of Relative Stabilities

The most stable conformer of the trans isomer (diequatorial) is significantly more stable than the conformers of the cis isomer (axial-equatorial). This is because the trans isomer can completely avoid the destabilizing 1,3-diaxial interactions that are unavoidable in the cis isomer.

| Isomer | Conformation | Substituent Positions | Key Steric Interactions | Relative Stability |

| Trans | Chair 1 | Diequatorial (e,e) | None | Most Stable |

| Chair 2 | Diaxial (a,a) | Two 1,3-diaxial interactions | Least Stable | |

| Cis | Chair 1 | Axial-Equatorial (a,e) | One 1,3-diaxial interaction | Intermediate |

| Chair 2 | Equatorial-Axial (e,a) | One 1,3-diaxial interaction | Intermediate |

Stereochemistry and Chemical Reactivity

The distinct three-dimensional arrangements of the cis and trans isomers directly influence their reactivity.

-

trans-Isomer : The diequatorial conformation places the aldehyde groups far apart and makes them highly accessible for intermolecular reactions. This makes the trans isomer an ideal substrate for polymerization and cross-linking applications where an extended structure is beneficial.[1]

-

cis-Isomer : The proximity of the two aldehyde groups (one axial, one equatorial) can facilitate intramolecular reactions. For example, it may favor the formation of an intramolecular hemiacetal, which could influence its participation in subsequent intermolecular reactions.[1]

Synthesis and Spectroscopic Characterization

Synthetic Methodologies

This compound is typically synthesized via the oxidation of 1,4-cyclohexanedimethanol (CHDM).[2] While traditional methods use chemical oxidants, modern approaches leverage biocatalysis for a more efficient and sustainable process.[2] Other documented routes include the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[7][8]

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from a reported method for the bioconversion of 1,4-cyclohexanedimethanol (CHDM) using an engineered alcohol oxidase (AOX).[2]

1. Catalyst Preparation:

- Cultivate E. coli cells expressing the engineered AOX variant W4 (S101A/H351V/N378S/Q329N) under appropriate conditions.

- Harvest the cells by centrifugation and wash them to obtain a wet whole-cell catalyst.

2. Bioreaction Setup:

- In a 3 L bioreactor, prepare a 1 L working volume of 100 mM air-saturated potassium phosphate buffer (pH 8.0).

- Add 72 g (0.5 M) of 1,4-cyclohexanedimethanol (CHDM) as the substrate.

- Add 5% (v/v) dimethyl sulfoxide (DMSO) as a cosolvent.

- Add 0.1 g/L of catalase to decompose the hydrogen peroxide byproduct.

- Disperse 30 g/L of the wet E. coli whole-cell catalyst into the reaction mixture.

3. Reaction Conditions:

- Maintain the reaction temperature at 30°C.

- Stir the mixture to ensure homogeneity and adequate aeration.

- Monitor the reaction progress over 12 hours by taking aliquots.

4. Product Analysis and Isolation:

Analyze the concentration of the product (CHDA) and the intermediate (4-hydroxymethylcyclohexane-1-carbaldehyde, HMCA) in the reaction mixture using Gas Chromatography (GC).

Upon completion, the product can be extracted from the aqueous phase using an appropriate organic solvent and purified via standard techniques such as distillation or chromatography.

Caption: Workflow for the synthesis and analysis of CHDA.

Spectroscopic Data

Spectroscopic methods are essential for confirming the structure of this compound.

| Spectroscopy | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| IR Spectroscopy | ~1700 cm⁻¹ (strong) | C=O stretch of aldehyde[1] |

| ~2820 & ~2720 cm⁻¹ (two bands) | C-H stretch of aldehyde proton[1] | |

| ¹H NMR | δ ≈ 9.5 - 10.0 ppm | Aldehyde proton (-CHO)[9] |

| δ ≈ 1.2 - 2.5 ppm | Cyclohexane ring protons (-CH-, -CH₂-) | |

| ¹³C NMR | δ ≈ 200 - 205 ppm | Carbonyl carbon (C=O)[10] |

| δ ≈ 25 - 50 ppm | Cyclohexane ring carbons |

Distinguishing between cis and trans isomers using NMR can be achieved by detailed analysis of the chemical shifts and coupling constants of the ring protons, particularly the protons at C1 and C4, as their axial or equatorial environments differ significantly between the two isomers.

Applications and Significance

The bifunctional nature of this compound makes it a valuable intermediate for:

-

Pharmaceuticals and Agrochemicals : It serves as a precursor for synthesizing complex heterocyclic compounds and other active ingredients.[1]

-

Materials Science : The rigid cyclohexane core is exploited in the production of polymers, engineering plastics, and thermotropic liquid crystals for display manufacturing.[1][2][11] Its derivatives are also used in polyurethanes and epoxy resins.[11]

-

Organic Synthesis : It is a versatile building block for constructing macrocyclic structures and ligands for coordination chemistry.[1]

Conclusion

This compound is more than a simple dialdehyde; it is a molecule whose utility is deeply rooted in its stereochemistry. The energetic distinction between the stable diequatorial trans isomer and the rapidly flipping cis isomer is a critical design parameter for synthetic chemists and materials scientists. A thorough grasp of its conformational preferences is essential for predicting reactivity, controlling stereochemical outcomes, and ultimately harnessing its full potential in the development of novel molecules and advanced materials.

References

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]

-

UCalgary. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

SpectraBase. (n.d.). This compound. [Link]

-

PubChem. (n.d.). (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. [Link]

-

Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 2730. [Link]

-

Wang, Y., et al. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Biotechnology for Biofuels and Bioproducts, 15(1), 84. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. [Link]

-

YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]

-

Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic. [Link]

-

YouTube. (2015). Determining cis/trans on cyclohexanes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Spectroscopic Data of Cyclohexane-1,4-dicarbaldehyde

Introduction

Cyclohexane-1,4-dicarbaldehyde, a bifunctional organic compound with the chemical formula C8H12O2, serves as a versatile building block in various fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its molecular structure, functional groups, and fragmentation patterns. The presence of two aldehyde groups on a flexible cyclohexane ring introduces the complexity of cis-trans isomerism, which significantly influences the spectroscopic features of the molecule. This guide will also delve into the conformational aspects and their implications on the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure and assessing isomeric purity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main regions: the downfield region corresponding to the aldehyde protons and the upfield region of the cyclohexane ring protons.

Expected Chemical Shifts:

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Aldehyde Protons (-CHO) | 9.5 - 10.5 | Singlet (or narrow multiplet) |

| Cyclohexane Ring Protons | 1.5 - 2.5 | Complex Multiplets |

-

Aldehyde Protons (9.5 - 10.5 ppm): The protons of the two aldehyde groups are highly deshielded due to the electron-withdrawing nature of the carbonyl group and resonate in the characteristic downfield region for aldehydes.[3] Depending on the isomeric form (cis or trans) and the conformational equilibrium, these protons may appear as a single peak or as two distinct signals.

-

Cyclohexane Ring Protons (1.5 - 2.5 ppm): The eight protons on the cyclohexane ring give rise to a complex series of overlapping multiplets in the upfield region. The exact chemical shifts and coupling patterns are highly dependent on the cis/trans stereochemistry and the chair-boat conformational dynamics of the cyclohexane ring. In the cis isomer, the axial and equatorial protons will have distinct chemical shifts, further complicated by the presence of the aldehyde substituents. The trans isomer, possessing a higher degree of symmetry in its preferred di-equatorial conformation, might exhibit a simpler pattern.

Causality behind Experimental Choices in ¹H NMR:

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing line broadening due to aggregation. For detailed structural analysis, including the resolution of complex multiplets of the cyclohexane ring, a high-field NMR spectrometer (400 MHz or higher) is recommended.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4][5][6][7]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve the desired signal-to-noise ratio.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Carbonyl Carbons (C=O) | 190 - 205 |

| Methine Carbons (CH-CHO) | 45 - 55 |

| Methylene Carbons (-CH₂-) | 25 - 35 |

-

Carbonyl Carbons (190 - 205 ppm): The carbons of the aldehyde groups are highly deshielded and appear in the far downfield region of the spectrum.[8]

-

Methine Carbons (45 - 55 ppm): The two carbons of the cyclohexane ring attached to the aldehyde groups (C1 and C4) are expected in this region.

-

Methylene Carbons (25 - 35 ppm): The remaining four methylene carbons of the cyclohexane ring (C2, C3, C5, and C6) will resonate in this upfield region. The cis and trans isomers are expected to show different numbers of signals for these carbons due to symmetry differences.

Causality behind Experimental Choices in ¹³C NMR:

Proton decoupling is typically employed in ¹³C NMR to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. A sufficient relaxation delay is crucial for obtaining accurate quantitative information, especially for quaternary carbons, although none are present in this molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrument Setup:

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Select the ¹³C nucleus for observation.

-

Set up a proton-decoupled experiment.

-

Define the spectral width and the number of scans. A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Characteristic IR Absorptions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2830 - 2695 (often two bands) | Medium |

| C=O | Stretch | 1740 - 1720 | Strong |

| Cyclohexane C-H | Stretch | 2950 - 2850 | Strong |

| Cyclohexane C-H | Bend | 1465 - 1445 | Medium |

-

Aldehyde C-H Stretch (2830 - 2695 cm⁻¹): The presence of one or two medium-intensity bands in this region is a hallmark of an aldehyde and helps to distinguish it from a ketone.[8][9][10]

-

Carbonyl (C=O) Stretch (1740 - 1720 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group in a saturated aliphatic aldehyde.[9][10]

-

Cyclohexane C-H Stretch (2950 - 2850 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the cyclohexane ring.

-

Cyclohexane C-H Bend (1465 - 1445 cm⁻¹): Medium intensity bands corresponding to the bending (scissoring) vibrations of the methylene groups in the ring are also expected.

Causality behind Experimental Choices in IR Spectroscopy:

Attenuated Total Reflectance (ATR) is a common sampling technique for both liquid and solid samples as it requires minimal sample preparation.[11] A background spectrum of the empty ATR crystal should be taken before analyzing the sample to ensure that atmospheric and instrumental absorptions are subtracted from the sample spectrum.

Experimental Protocol for ATR-FTIR Spectroscopy:

-

Instrument and Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small drop of liquid this compound or a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common ionization technique.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (140.18 g/mol ).[3] The intensity of this peak may be weak due to the facile fragmentation of the molecule.

-

Key Fragment Ions:

-

Loss of a hydrogen atom (M-1): A peak at m/z 139 resulting from the loss of a hydrogen radical from the aldehyde group.

-

Loss of an aldehyde group (M-29): A significant peak at m/z 111 corresponding to the loss of a CHO radical.[12]

-

Loss of both aldehyde groups (M-58): A peak at m/z 82, representing the cyclohexane ring after losing both aldehyde functionalities.

-

Ring cleavage: Fragmentation of the cyclohexane ring can lead to a series of smaller fragment ions, typically with m/z values corresponding to CnH2n+1, CnH2n, or CnH2n-1 fragments. Common fragments from a cyclohexane ring include ions at m/z 83, 69, 55, and 41.[13]

-

Causality behind Experimental Choices in GC-MS:

Gas Chromatography (GC) is an excellent technique for separating volatile and thermally stable compounds. Coupling GC with MS allows for the analysis of individual components of a mixture, which would be particularly useful for separating and identifying the cis and trans isomers of this compound. A non-polar or medium-polarity capillary column is typically used for such separations. The temperature program of the GC oven is optimized to achieve good separation of the isomers.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC-MS Instrument Setup:

-

GC:

-

Injector temperature: ~250 °C.

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier gas: Helium at a constant flow rate.

-

Column: A suitable capillary column (e.g., DB-5ms or HP-5ms).

-

-

MS:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 200).

-

Ion source and transfer line temperatures: ~230 °C and ~280 °C, respectively.

-

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system and start the data acquisition.

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak to identify the compound and its fragments.

-

Compare the obtained mass spectra with a library database for confirmation.

-

Isomerism and Conformational Analysis

This compound exists as cis and trans diastereomers. The spatial arrangement of the two aldehyde groups relative to the cyclohexane ring has a significant impact on the molecule's symmetry and, consequently, its spectroscopic properties.

-

trans Isomer: In its most stable conformation, the trans isomer will have both large aldehyde groups in the equatorial positions to minimize steric hindrance. This results in a molecule with a center of inversion and a higher degree of symmetry.

-

cis Isomer: The cis isomer will have one aldehyde group in an axial position and the other in an equatorial position. This leads to a less symmetrical structure. The cis isomer can also undergo ring flipping, leading to a conformational equilibrium.

These structural differences will manifest in the NMR spectra. For instance, the ¹³C NMR spectrum of the more symmetrical trans isomer is expected to show fewer signals than the cis isomer. In the ¹H NMR, the coupling constants between the protons on the cyclohexane ring will also differ between the two isomers, providing valuable information for stereochemical assignment.

Caption: Conformational possibilities for cis and trans isomers.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and MS provides a complete picture of its molecular structure. ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and distinguishing between the cis and trans isomers. IR spectroscopy confirms the presence of the key aldehyde functional groups, while mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. A combined interpretation of these spectroscopic techniques is crucial for the unambiguous identification and quality assessment of this important chemical intermediate.

References

-

PubChem. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. [Link]

-

University of California, Davis. Sample Preparation for NMR. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

-

Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

-

University College London. Sample Preparation. [Link]

-

Journal of the Chemical Society C: Organic. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. [Link]

-

Journal of the American Chemical Society. Cyclic Bifunctional Reagents Enabling a Strain-Release-Driven Formal [3 + 2] Cycloaddition of 2H-Azirines by Cascade Energy Transfer. [Link]

-

University of Calgary. IR: aldehydes. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

ResearchGate. FTIR-ATR spectra of dried aldehyde−amino acid droplets and atmospheric... | Download Scientific Diagram. [Link]

-

Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

-

ResearchGate. Steady-state absorption spectrum of in cyclohexane measured with a FTIR... [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

National Center for Biotechnology Information. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. [Link]

-

DePauw University. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

-

LCGC International. Multivariate Design of Experiments for Gas Chromatographic Analysis. [Link]

-

Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis ... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. depts.washington.edu [depts.washington.edu]

- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 6. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. utm.mx [utm.mx]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Pyrolysis Synthesis of Cyclohexane-1,4-dicarbaldehyde: A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexane-1,4-dicarbaldehyde is a pivotal bifunctional building block in modern organic synthesis, finding applications in pharmaceuticals and materials science. Its preparation via high-temperature pyrolysis offers a direct and efficient route from readily accessible precursors. This guide provides a comprehensive technical overview of the pyrolysis synthesis of this compound, with a focus on the thermal decomposition of 1,4-bis(allyloxymethyl)cyclohexane. We will delve into the underlying reaction mechanism, provide detailed experimental protocols for both precursor synthesis and the pyrolysis reaction, and discuss the characterization of the final product. This document is intended to serve as a practical resource for researchers aiming to implement this synthetic strategy, offering field-proven insights into the causality behind experimental choices to ensure procedural integrity and reproducibility.

Introduction: The Strategic Value of Pyrolytic Synthesis

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a powerful technique in organic synthesis. It allows for the formation of highly reactive intermediates and enables unique molecular rearrangements that are often inaccessible through conventional solution-phase chemistry. Flash Vacuum Pyrolysis (FVP) is a particularly effective variant of this technique, where a precursor is volatilized under high vacuum and passed through a heated tube. The short residence time in the hot zone minimizes secondary decomposition and bimolecular side reactions, leading to cleaner product formation.

The synthesis of this compound through pyrolysis is a prime example of the elegance and efficiency of this method. The target molecule, with its two reactive aldehyde functionalities, is a versatile intermediate for the construction of complex molecular architectures, including macrocycles and polymers. The pyrolytic approach offers a direct conversion from a stable ether precursor, avoiding multi-step sequences that may involve sensitive reagents and generate significant waste.

The Core Synthesis: From Precursor to Product

The cornerstone of this synthetic approach is the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane. This precursor is strategically designed to undergo a clean, intramolecular rearrangement at high temperatures to yield the desired dialdehyde and two molecules of propene.

Precursor Synthesis: 1,4-Bis(allyloxymethyl)cyclohexane

The synthesis of the pyrolysis precursor is a straightforward two-step process starting from the commercially available 1,4-cyclohexanedimethanol.

Step 1: Preparation of the Alkoxide

The synthesis begins with the deprotonation of 1,4-cyclohexanedimethanol using a strong base, typically sodium hydride, in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The use of an anhydrous solvent is critical to prevent quenching of the sodium hydride and to ensure complete formation of the dialkoxide.

Step 2: Williamson Ether Synthesis

The resulting dialkoxide is then subjected to a Williamson ether synthesis by reacting it with an allyl halide, most commonly allyl bromide. The reaction proceeds via an SN2 mechanism, where the alkoxide displaces the bromide to form the desired diallyl ether. The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of 1,4-Bis(allyloxymethyl)cyclohexane

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

-

Reagent Preparation: Sodium hydride (2.2 eq., 60% dispersion in mineral oil) is carefully washed with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil and then suspended in anhydrous THF.

-

Alkoxide Formation: A solution of 1,4-cyclohexanedimethanol (1.0 eq.) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the dialkoxide.

-

Etherification: Allyl bromide (2.5 eq.) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 12-16 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 1,4-bis(allyloxymethyl)cyclohexane as a colorless oil.

Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane

The purified 1,4-bis(allyloxymethyl)cyclohexane is then subjected to flash vacuum pyrolysis to yield this compound. The reaction proceeds at a temperature of 540–545 °C.[1]

Reaction Mechanism: A Concerted Retro-Ene Reaction

The thermal decomposition of 1,4-bis(allyloxymethyl)cyclohexane is proposed to proceed through a concerted, pericyclic retro-ene reaction mechanism.[2][3] This type of reaction involves a six-membered cyclic transition state, leading to the formation of a new C=C double bond, a C-H single bond, and the cleavage of a C-C single bond. In this specific case, for each allyloxymethyl group, the pyrolysis induces a[3][4]-hydrogen shift from the cyclohexane ring to the terminal carbon of the allyl group, with concomitant cleavage of the C-O bond to release propene and form an aldehyde.

Experimental Protocol: Pyrolysis Synthesis of this compound

-

Apparatus Setup: A flash vacuum pyrolysis apparatus is assembled. This typically consists of a horizontal quartz tube packed with quartz wool or rings, heated by a tube furnace. One end of the tube is connected to a sample flask via a stopcock, and the other end is connected to a series of cold traps (typically cooled with liquid nitrogen) and a high-vacuum pump.

-

Pyrolysis: The pyrolysis tube is heated to 540–545 °C under a dynamic vacuum (typically < 0.1 mmHg). The precursor, 1,4-bis(allyloxymethyl)cyclohexane, is slowly vaporized and passed through the hot tube.

-

Product Collection: The pyrolyzed vapor, containing this compound and propene, passes into the cold traps. The this compound condenses in the traps, while the more volatile propene is pumped away.

-

Work-up and Purification: After the pyrolysis is complete, the apparatus is allowed to cool to room temperature, and the vacuum is carefully broken with an inert gas. The contents of the cold traps are rinsed with a suitable solvent (e.g., dichloromethane). The resulting solution is concentrated under reduced pressure. The crude dialdehyde can be purified by distillation under reduced pressure or by chromatography. A common purification method involves the formation of the bisulfite adduct, which can be isolated and then hydrolyzed back to the pure dialdehyde.

Data Presentation and Characterization

Quantitative Data

| Parameter | Value | Reference |

| Pyrolysis Temperature | 540–545 °C | [1] |

| Reported Yield | Not explicitly stated, but described as a "convenient preparation" | [1] |

Product Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic signal for the aldehyde protons in the region of 9.5-10.0 ppm. The protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region (1.0-2.5 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a downfield signal for the carbonyl carbons of the aldehyde groups, typically in the range of 200-205 ppm. The carbons of the cyclohexane ring will resonate in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong, characteristic absorption band for the C=O stretching vibration of the aldehyde functional groups, typically around 1720-1740 cm⁻¹. The C-H stretching vibrations of the aldehyde and the cyclohexane ring will also be present.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to determine the purity of the product and to confirm its molecular weight from the mass spectrum.

Visualizations

Reaction Pathway

Caption: Overall synthetic route to this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Considerations

High-temperature pyrolysis reactions require stringent safety protocols.

-

High Temperatures: The use of a tube furnace necessitates appropriate shielding and personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

-

Flammable Products: Propene, a byproduct of the reaction, is a flammable gas. The pyrolysis should be conducted in a well-ventilated fume hood, and the vacuum pump exhaust should be properly vented.

-

High Vacuum: The use of a high-vacuum system requires careful inspection of all glassware for cracks or defects to prevent implosion. Cold traps must be handled with care, and the system should be slowly and carefully brought back to atmospheric pressure with an inert gas.

-

Reactive Reagents: Sodium hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere and with appropriate precautions.

Conclusion

The pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane represents an elegant and efficient method for the synthesis of this compound. This in-depth technical guide has provided a comprehensive overview of the synthesis, from the preparation of the precursor to the final purification and characterization of the product. By understanding the underlying retro-ene reaction mechanism and adhering to the detailed experimental protocols and safety precautions outlined, researchers can confidently employ this powerful synthetic strategy in their work. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reliability and reproducibility for drug development professionals and scientists in the field.

References

-

Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 2730. [Link]

-

PubChem. (n.d.). (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]

-

Wikipedia. (2023). Ene reaction. In Wikipedia. Retrieved from [Link]

-

Chuchani, G., & Martin, I. (1979). The thermochemical kinetics of the retro-'ene' reactions of molecules with the general structure (allyl)XYH in the gas phase. Part X. Unimolecular thermal decomposition of diallyl ether. Journal of the Chemical Society, Perkin Transactions 2, (5), 627-630. [Link]

-

Wikipedia. (2023). Flash vacuum pyrolysis. In Wikipedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzocyclobutenone. Retrieved from [Link]

-

Wentrup, C. (2017). Flash Vacuum Pyrolysis: Techniques and Reactions. Angewandte Chemie International Edition, 56(47), 14808-14835. [Link]

-

Pires, M. M., et al. (2015). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. The Journal of Organic Chemistry, 80(12), 6171–6177. [Link]

Sources

Conformational analysis of Cyclohexane-1,4-dicarbaldehyde chair form

An In-Depth Technical Guide to the Conformational Analysis of Cyclohexane-1,4-dicarbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclohexane ring is a ubiquitous structural motif in chemical and pharmaceutical sciences, serving as a foundational scaffold in numerous natural products and synthetic molecules. Its conformational landscape, dominated by the low-energy chair form, dictates the three-dimensional arrangement of substituents and, consequently, the molecule's reactivity and biological activity. This technical guide provides a comprehensive conformational analysis of the chair form of this compound, a bifunctional molecule with significant applications in organic synthesis.[1] We will explore the distinct conformational preferences of its cis and trans stereoisomers, elucidate the energetic penalties associated with axial versus equatorial substituent placement, and detail the modern spectroscopic and computational methodologies employed for such analyses. This document is intended for researchers, scientists, and drug development professionals who rely on a deep understanding of stereochemistry to inform molecular design and synthesis.

Foundational Principles: The Cyclohexane Chair Conformation

The cyclohexane ring is not a planar hexagon. To achieve ideal tetrahedral bond angles of approximately 109.5° and minimize both angle strain and torsional strain, it adopts a puckered, three-dimensional structure.[2][3] The most stable of these structures is the chair conformation , which is estimated to be adopted by over 99.9% of cyclohexane molecules at room temperature.[3][4]

Key features of the chair conformation include:

-

Two distinct substituent positions : Each carbon atom in the chair has two available positions for substituents (or hydrogen atoms).

-

Axial (a) : These bonds are parallel to the principal C3 axis of the ring, pointing alternately straight up or straight down.

-

Equatorial (e) : These bonds point outwards from the "equator" of the ring, roughly in the plane of the ring.[5]

-

-

Ring Flipping : Cyclohexane rings are conformationally mobile, undergoing a rapid "ring flip" or "chair-flipping" process at room temperature. During this process, a chair conformation converts into an alternate chair conformation. A crucial consequence of the ring flip is that all axial positions become equatorial, and all equatorial positions become axial.[3][4]

For a monosubstituted cyclohexane, these two chair conformers are not equal in energy. The conformer with the substituent in the more spacious equatorial position is generally more stable. This preference is driven by the avoidance of 1,3-diaxial interactions —steric clashes between an axial substituent and the two other axial hydrogen atoms on the same face of the ring.[6]

Stereoisomers of this compound

This compound consists of a cyclohexane ring substituted with two formyl (-CHO) groups at the C1 and C4 positions.[7][8] This substitution pattern gives rise to two distinct stereoisomers: cis and trans.

-

trans-1,4-dicarbaldehyde : The two formyl groups are on opposite faces of the cyclohexane ring.

-

cis-1,4-dicarbaldehyde : The two formyl groups are on the same face of the cyclohexane ring.

The stereochemical relationship between the two substituents fundamentally dictates the conformational possibilities and the overall stability of the molecule.

Conformational Analysis of trans-Cyclohexane-1,4-dicarbaldehyde

The trans isomer can exist in two distinct chair conformations that interconvert via a ring flip.

-

Diequatorial (e,e) Conformer : Both formyl groups occupy equatorial positions.

-

Diaxial (a,a) Conformer : Both formyl groups occupy axial positions.

The energetic landscape is dominated by the diequatorial conformer. In the diaxial form, each axial formyl group experiences two destabilizing 1,3-diaxial interactions with axial hydrogens. These steric repulsions make the diaxial conformer significantly higher in energy.[5][9] Consequently, the conformational equilibrium lies overwhelmingly in favor of the diequatorial form.[4]

Caption: Conformational equilibrium for cis-cyclohexane-1,4-dicarbaldehyde.

Each conformer of the cis isomer has one axial formyl group, contributing approximately 1.38 kcal/mol of steric strain from 1,3-diaxial interactions.

Comparative Stability and Data Summary

By comparing the most stable conformers of each isomer, we can determine the overall thermodynamic preference.

-

Most Stable trans Conformer : Diequatorial (e,e). This conformer has no significant 1,3-diaxial interactions.

-

Most Stable cis Conformer : Axial/Equatorial (a,e). This conformer has one axial formyl group, resulting in steric strain of ~1.38 kcal/mol.

Therefore, the trans-isomer of this compound is more stable than the cis-isomer by approximately 1.38 kcal/mol.

| Isomer | Conformer | Substituent Positions | Key Steric Interactions | Relative Energy (kcal/mol) | Population at Equilibrium |

| trans | Diequatorial | (e,e) | None | 0 (Baseline) | >99% |

| Diaxial | (a,a) | Two 1,3-diaxial (-CHO) | ~ +2.76 | <1% | |

| cis | Axial/Equatorial | (a,e) | One 1,3-diaxial (-CHO) | ~ +1.38 | 50% |

| Equatorial/Axial | (e,a) | One 1,3-diaxial (-CHO) | ~ +1.38 | 50% |

Methodologies for Conformational Analysis

The determination of conformational populations and energy differences is achieved through a synergistic combination of experimental and theoretical techniques. [10]

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost experimental technique for studying conformational equilibria in solution. [10][11]Because the ring flip is rapid at room temperature, NMR spectra typically show time-averaged signals for the interconverting conformers.

Step-by-Step Workflow for NMR-Based Analysis:

-

Sample Preparation : Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, d₆-DMSO) in a standard NMR tube.

-

Acquire Low-Temperature Spectra (Optional but Ideal) : Cool the sample inside the NMR spectrometer to a temperature where the ring flip is slow on the NMR timescale (typically below -80 °C). At this point, separate signals for the axial and equatorial protons of each conformer may be resolved, allowing for direct characterization.

-

Acquire Room-Temperature Spectra : Record high-resolution ¹H NMR spectra at ambient temperature. The observed chemical shifts (δobs) and coupling constants (Jobs) will be weighted averages of the values for the individual conformers.

-

Data Analysis and Calculation :

-

The mole fractions of the two conformers (e.g., Ne for equatorial and Na for axial in a monosubstituted system) can be determined using the following equation, where δe and δa are the intrinsic chemical shifts of a specific proton in the pure equatorial and axial conformers (often obtained from low-temperature spectra or model compounds):

δobs = Neδe + Naδa

Since Ne + Na = 1, the equation can be solved for each mole fraction.

-

Calculate the equilibrium constant, Keq = Ne / Na.

-

Calculate the Gibbs free energy difference using the standard thermodynamic equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

-

Caption: Workflow for determining conformational equilibrium using NMR.

Theoretical Protocol: Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the geometries and relative energies of conformers. [10]

-

Structure Generation : Build 3D models of the relevant conformers (e.g., trans-diequatorial, trans-diaxial, cis-axial/equatorial).

-

Geometry Optimization : Perform a geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G* or higher). This process finds the lowest energy structure for each conformer.

-

Frequency Calculation : Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including Gibbs free energies.

-

Energy Comparison : The difference in the calculated Gibbs free energies between conformers provides a theoretical prediction of their relative stability, which can be directly compared with experimental ΔG° values.

Conclusion